molecular formula C5H7Cl2NO B11776161 (4-Chlorofuran-2-yl)methanamine hydrochloride

(4-Chlorofuran-2-yl)methanamine hydrochloride

Katalognummer: B11776161
Molekulargewicht: 168.02 g/mol
InChI-Schlüssel: ZBUIWIJHVFBKLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NO and a molecular weight of 168.02 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom at the 4-position and an amine group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorofuran-2-yl)methanamine hydrochloride typically involves the chlorination of furan followed by the introduction of an amine group. One common method includes the reaction of 4-chlorofuran with methanamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Chlorofuran-2-yl)methanamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chlorofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Chlorofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C5H7Cl2NO

Molekulargewicht

168.02 g/mol

IUPAC-Name

(4-chlorofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H6ClNO.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H

InChI-Schlüssel

ZBUIWIJHVFBKLV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1Cl)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.